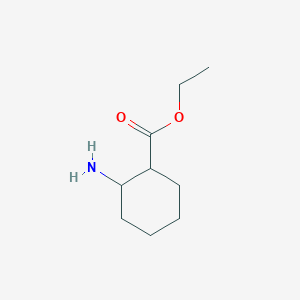

Ethyl 2-aminocyclohexanecarboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereoselective Synthesis of Ethyl 2-Aminocyclohexanecarboxylate: A Strategic Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Ethyl 2-aminocyclohexanecarboxylate is a pivotal chiral building block in medicinal chemistry, serving as a constrained β-amino acid surrogate in the synthesis of peptidomimetics, bioactive molecules, and active pharmaceutical ingredients (APIs). The spatial orientation of the amine and ester functionalities—specifically the cis and trans diastereomers and their respective enantiomers—dramatically influences the pharmacological profile of the final compound.[1][2][3] Consequently, robust and efficient stereoselective synthetic routes are paramount for drug discovery and development. This guide provides an in-depth analysis of field-proven strategies for accessing the stereoisomers of this valuable scaffold, focusing on the causality behind methodological choices and providing actionable protocols for the modern research laboratory.

Strategic Overview: Pathways to Stereocontrol

The synthesis of optically pure this compound isomers hinges on the effective control of two stereocenters. The choice of strategy depends on factors such as the desired stereoisomer (cis vs. trans), required scale, cost, and available technologies. We will explore three dominant and reliable strategies: Asymmetric Catalysis, Enzymatic Resolution, and Chiral Auxiliary-Mediated Synthesis.

Figure 1: High-level overview of primary synthetic strategies.

Asymmetric Hydrogenation: The Atom-Economical Approach

Asymmetric hydrogenation is one of the most efficient methods for installing chirality, offering high atom economy and catalytic turnover.[4] The strategy typically involves the hydrogenation of a prochiral enamine or enamide derived from ethyl 2-oxocyclohexanecarboxylate using a chiral transition metal catalyst, most commonly rhodium or ruthenium complexed with a chiral phosphine ligand.[5][6]

Mechanistic Rationale: The Role of the Chiral Ligand

The success of this method lies in the chiral environment created by the ligand bound to the metal center. Ligands like TangPhos or DuPhos create a rigid C₂-symmetric scaffold that forces the substrate to coordinate to the metal in a specific orientation.[5][7] This facial selectivity dictates which face of the C=C double bond is exposed to hydrogenation, leading to the preferential formation of one enantiomer. A dihydride mechanism is often proposed for rhodium-catalyzed hydrogenations.[7]

Figure 2: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Rh-TangPhos Catalyzed Hydrogenation

This protocol is adapted from methodologies developed for the asymmetric hydrogenation of β-enamino esters.[5]

Step 1: Synthesis of the Enamine Substrate

-

To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in toluene, add benzylamine (1.05 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting ketoester is consumed.

-

Remove the solvent under reduced pressure to yield the crude N-benzyl enamine, which can be used directly in the next step.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ (0.01 eq) and TangPhos (0.011 eq) in degassed methanol.

-

Stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Add a solution of the N-benzyl enamine substrate (1.0 eq) in degassed methanol.

-

Seal the vessel, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 10 bar).

-

Stir the reaction at a controlled temperature (e.g., 40 °C) for 12-24 hours.

-

Carefully vent the hydrogen pressure and concentrate the reaction mixture.

-

Purify the product by column chromatography. The enantiomeric excess (ee) should be determined by chiral HPLC.

-

The N-benzyl protecting group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the free amine.

| Catalyst System | Substrate Type | Pressure (bar) | ee (%) | Reference |

| Rh-TangPhos | N-Aryl β-enamino esters | 10-50 | up to 96.3 | [5] |

| Rh-DuPhos | α-(Acylamino)acrylic acids | 1-10 | >95 | [4] |

| Rh-BINAP | α-(Acylamino)acrylic acids | 1-10 | >95 | [8] |

Table 1: Representative Catalyst Performance in Asymmetric Hydrogenation.

Enzymatic Kinetic Resolution: A Green Chemistry Approach

Enzymatic kinetic resolution (EKR) is a powerful and environmentally benign strategy that leverages the high stereoselectivity of enzymes, typically lipases, to separate a racemic mixture.[9] In the context of this compound, a racemic mixture of the cis or trans diastereomer is subjected to an enzyme that preferentially catalyzes the hydrolysis or transesterification of one enantiomer, leaving the other unreacted.

Causality: The Principle of Enantioselective Acylation/Hydrolysis

Lipases, such as Candida antarctica lipase B (CALB), possess a chiral active site.[10][11] When a racemic ester enters the active site, one enantiomer fits optimally, allowing for rapid acylation of the enzyme's serine residue (and subsequent hydrolysis or alcoholysis). The other enantiomer fits poorly, resulting in a significantly slower reaction rate. This rate difference allows for the separation of the fast-reacting enantiomer (as the acid or a new ester) from the slow-reacting enantiomer (which remains as the starting ester) when the reaction is stopped at approximately 50% conversion.[12]

Figure 3: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.

Experimental Protocol: CALB-Catalyzed Hydrolysis

This protocol is based on established methods for the lipase-catalyzed resolution of cyclic β-amino esters.[10]

-

Prepare a racemic mixture of cis-ethyl 2-aminocyclohexanecarboxylate via standard methods (e.g., reduction of the corresponding enamine followed by separation of diastereomers).

-

In a temperature-controlled vessel, dissolve the racemic ester (1.0 eq) in a suitable buffer system (e.g., phosphate buffer, pH 7.0) containing a co-solvent like toluene to improve solubility.

-

Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture (e.g., 50-100 mg per mmol of substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress carefully by chiral HPLC, tracking the disappearance of one ester enantiomer and the appearance of the corresponding acid.

-

When the conversion reaches ~50% (ideally yielding product and remaining substrate with high ee), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the unreacted amine and the newly formed carboxylic acid.

-

Extract the unreacted ester with an organic solvent (e.g., ethyl acetate).

-

Adjust the pH of the aqueous layer to ~8-9 with a base (e.g., NaHCO₃) and extract the amino acid product with an appropriate organic solvent.

-

Analyze both fractions by chiral HPLC to confirm enantiomeric purity.

| Enzyme | Reaction Type | Typical E-value* | Reference |

| Candida antarctica Lipase B (CALB) | Hydrolysis/Transesterification | >200 | [10] |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | 53 | [13] |

| Pseudomonas fluorescens Lipase | Hydrolysis | Good selectivity | [13] |

Table 2: Common Enzymes for Kinetic Resolution of Esters. (*E-value is the enantioselectivity factor).

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

This classical yet powerful strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[14][15] The inherent chirality of the auxiliary directs a subsequent bond-forming reaction to occur diastereoselectively. After the desired stereocenter(s) are set, the auxiliary is cleaved and can be recovered. Evans oxazolidinones and pseudoephedrine amides are common and highly effective auxiliaries.[14][16]

Mechanistic Principle: Steric Shielding and Chelation

The auxiliary controls stereochemistry by creating a sterically biased environment. For example, in the alkylation of an enolate derived from an N-acyloxazolidinone, one face of the enolate is shielded by a bulky group on the auxiliary (e.g., an isopropyl or benzyl group).[17] The incoming electrophile is therefore forced to approach from the less hindered face. Chelation control, where a metal ion coordinates to both the auxiliary and the substrate, can further lock the transition state into a rigid conformation, enhancing diastereoselectivity.[17]

Figure 4: General Workflow for Chiral Auxiliary-Mediated Synthesis.

Conceptual Protocol: Diastereoselective Conjugate Addition

While a direct protocol for the target molecule is complex, this conceptual workflow illustrates the application of an auxiliary for a key bond-forming step.

-

Auxiliary Attachment: React an α,β-unsaturated cyclohexenone derivative with a chiral auxiliary, such as (S)-4-benzyloxazolidinone, to form a chiral N-enoyl oxazolidinone.

-

Diastereoselective Reaction: Perform a conjugate addition of a protected amine equivalent (e.g., lithium N-benzyl-N-(trimethylsilyl)amide) to the activated double bond. The benzyl group of the auxiliary will direct the incoming nucleophile to the opposite face of the molecule.

-

Workup and Purification: Quench the reaction and purify the resulting single diastereomer adduct by chromatography.

-

Auxiliary Cleavage: Cleave the auxiliary under mild conditions (e.g., lithium borohydride reduction to the alcohol, followed by esterification) to yield the enantiopure 2-aminocyclohexane derivative. The chiral auxiliary can be recovered from the reaction mixture.

| Auxiliary Type | Key Transformation | Typical d.r. | Reference |

| Evans Oxazolidinone | Aldol, Alkylation, Conjugate Addition | >95:5 | [14][17] |

| Pseudoephedrine Amide | Alkylation | >95:5 | [14] |

| Camphorsultam | Diels-Alder, Alkylation | >95:5 | [14] |

Table 3: Common Chiral Auxiliaries and Their Applications.

Conclusion and Outlook

The stereoselective synthesis of this compound can be achieved through several robust and well-established methodologies.

-

Asymmetric Hydrogenation stands out for its high efficiency and atom economy, making it highly suitable for industrial-scale production, provided a suitable prochiral substrate can be synthesized economically.

-

Enzymatic Kinetic Resolution offers an environmentally friendly ("green") alternative that operates under mild conditions and often provides access to both enantiomers with very high purity. Its main drawback is the theoretical maximum yield of 50% for each enantiomer from the racemate.

-

Chiral Auxiliary-Mediated Synthesis is a reliable and predictable method that provides excellent stereocontrol. While highly effective at the lab scale for establishing proof-of-concept, its multi-step nature and lower atom economy can make it less desirable for large-scale manufacturing.

The optimal strategy depends on the specific project goals. For rapid access to small quantities of all stereoisomers for initial screening, enzymatic resolution is often ideal. For process development and large-scale synthesis of a single, defined stereoisomer, asymmetric hydrogenation is frequently the method of choice. The continued development of novel catalysts and biocatalysts will undoubtedly lead to even more efficient and selective routes to this critical pharmaceutical building block.[18][19][20]

References

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.tudelft.nl [research.tudelft.nl]

- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 15. 手性助剂 [sigmaaldrich.com]

- 16. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Organocatalysis Home [pubs.rsc.org]

- 20. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Synthesis of Ethyl 2-Aminocyclohexanecarboxylate

Introduction

Ethyl 2-aminocyclohexanecarboxylate is a pivotal molecular scaffold in the landscape of modern medicinal chemistry and drug development. Its rigid, alicyclic framework, adorned with both an amino and an ester functional group, provides a versatile platform for the synthesis of a diverse array of pharmacologically active compounds. The stereochemical relationship between the substituents on the cyclohexane ring profoundly influences the biological activity of its derivatives, making stereoselective synthesis a critical area of research. This guide offers an in-depth exploration of the primary synthetic methodologies for accessing this valuable building block, focusing on the underlying reaction mechanisms, experimental considerations, and the rationale behind procedural choices.

I. Reductive Amination of Ethyl 2-Oxocyclohexanecarboxylate: A Workhorse Strategy

The most prevalent and industrially scalable approach to this compound involves the reductive amination of the corresponding β-keto ester, Ethyl 2-oxocyclohexanecarboxylate. This method is attractive due to the commercial availability of the starting materials and the operational simplicity of the transformation.[1] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A. Mechanism of Reductive Amination

The reductive amination process is a cascade of two fundamental organic reactions: imine/enamine formation and subsequent reduction. The reaction is typically carried out in a one-pot fashion.[2]

-

Imine/Enamine Formation: The carbonyl group of Ethyl 2-oxocyclohexanecarboxylate reacts with an ammonia source (e.g., ammonia, ammonium salt) under mildly acidic conditions to form a transient iminium ion. This intermediate can then deprotonate to form the more stable enamine. The equilibrium between the keto-ester, imine, and enamine is crucial and is influenced by factors such as pH and solvent.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or the C=C double bond of the enamine to furnish the final amine product. The choice of reducing agent is critical for achieving high yields and, in stereoselective variants, for controlling the diastereomeric outcome.

B. Key Experimental Parameters and Their Rationale

| Parameter | Choice | Rationale |

| Ammonia Source | Ammonia, Ammonium Acetate, Ammonium Formate | Provides the nitrogen atom for the amino group. Ammonium salts can also act as a buffer to maintain the optimal pH for imine formation. |

| Reducing Agent | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel) | NaBH₃CN is particularly effective as it is selective for the iminium ion over the ketone, preventing the formation of the corresponding alcohol byproduct.[2] Catalytic hydrogenation is a "greener" alternative but may require higher pressures and specialized equipment. |

| Solvent | Methanol, Ethanol, Tetrahydrofuran (THF) | Protic solvents like methanol can participate in the proton transfer steps of imine formation. The choice of solvent also influences the solubility of reagents and the reaction temperature. |

| pH | Mildly Acidic (pH 4-6) | Catalyzes the dehydration step in imine formation. Strongly acidic conditions can protonate the amine nucleophile, rendering it unreactive, while basic conditions do not favor the initial carbonyl protonation. |

C. Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in methanol is added an ammonia source, such as ammonium acetate (2.0-3.0 eq).

-

The mixture is stirred at room temperature to facilitate the formation of the imine/enamine intermediate.

-

A reducing agent, for instance, sodium cyanoborohydride (1.5 eq), is added portion-wise to the reaction mixture.

-

The reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS) until the starting material is consumed.

-

The reaction is quenched by the addition of water, and the pH is adjusted to be basic to ensure the amine is in its free base form.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography or distillation to afford pure this compound.

D. Asymmetric Reductive Amination for Stereocontrol

A significant advancement in this area is the development of asymmetric reductive amination, which allows for the synthesis of specific stereoisomers of this compound.[3] This is often achieved by employing a chiral amine, such as (R)- or (S)-α-methylbenzylamine, as the nitrogen source. The chiral auxiliary directs the reduction of the imine intermediate from a less sterically hindered face, leading to the preferential formation of one diastereomer. The chiral auxiliary can then be removed in a subsequent step, typically by hydrogenolysis.

Caption: Workflow for Asymmetric Reductive Amination.

II. Hofmann Rearrangement of Cyclohexanecarboxamide Derivatives

The Hofmann rearrangement provides an alternative route to this compound, proceeding through the conversion of a primary amide to a primary amine with one fewer carbon atom.[4] While not as direct as reductive amination for this specific target, it is a powerful transformation in organic synthesis.

A. Mechanism of the Hofmann Rearrangement

The reaction mechanism involves several key steps:[5][6][7]

-

N-Halogenation: The primary amide reacts with a halogen (typically bromine) in the presence of a base (like sodium hydroxide) to form an N-bromoamide.[8]

-

Deprotonation: The base abstracts the remaining acidic proton from the nitrogen, generating an N-bromoamide anion.

-

Rearrangement: The crucial step involves the rearrangement of the bromoamide anion. The alkyl group attached to the carbonyl carbon migrates to the nitrogen atom, with the simultaneous departure of the bromide ion, to form an isocyanate intermediate.

-

Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and readily decarboxylates to yield the primary amine.

Caption: Mechanism of the Hofmann Rearrangement.

B. Application to this compound Synthesis

To synthesize this compound via the Hofmann rearrangement, one would start with a suitable cyclohexanecarboxamide precursor bearing an ester group. A plausible starting material would be Ethyl 2-carbamoylcyclohexanecarboxylate.

III. Schmidt Reaction of Cyclohexanecarboxylic Acid Derivatives

The Schmidt reaction offers another pathway involving the reaction of an azide with a carbonyl compound or a carboxylic acid in the presence of a strong acid.[9][10] This reaction can be used to convert carboxylic acids into amines with the loss of one carbon atom.[11]

A. Mechanism of the Schmidt Reaction with Carboxylic Acids

The mechanism for the reaction of a carboxylic acid is as follows:[12][13]

-

Acylium Ion Formation: The carboxylic acid is protonated by the strong acid, followed by the loss of a water molecule to generate an acylium ion.

-

Azide Addition: The acylium ion is then attacked by hydrazoic acid (HN₃) to form a protonated acyl azide.

-

Rearrangement and Nitrogen Extrusion: The protonated acyl azide undergoes a rearrangement where the alkyl group migrates to the nitrogen atom, leading to the expulsion of dinitrogen gas (N₂) and the formation of a protonated isocyanate.

-

Hydrolysis: Similar to the Hofmann rearrangement, the protonated isocyanate is hydrolyzed by water to form a carbamic acid, which subsequently decarboxylates to give the primary amine.

Caption: Mechanism of the Schmidt Reaction with a Carboxylic Acid.

B. Synthetic Considerations

For the synthesis of this compound, the starting material would be a cyclohexanedicarboxylic acid monoester. The regioselectivity of the Schmidt reaction on such a substrate would need to be carefully considered.

IV. Bucherer-Bergs Reaction: A Multicomponent Approach

The Bucherer-Bergs reaction is a classic multicomponent reaction that synthesizes hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source (e.g., potassium cyanide).[14][15] The resulting hydantoin can then be hydrolyzed to afford the corresponding amino acid.

A. Mechanism of the Bucherer-Bergs Reaction

The mechanism is believed to proceed through the following steps:[14]

-

Cyanohydrin Formation: The ketone (in this case, a cyclohexanone derivative) reacts with cyanide to form a cyanohydrin.

-

Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile.

-

Hydantoin Formation: The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form a 5,5-disubstituted hydantoin.

B. Application and Limitations

To produce this compound, one would start with Ethyl 2-oxocyclohexanecarboxylate. The resulting hydantoin would then require hydrolysis to yield the desired amino ester. A key consideration is the stereochemical outcome of the reaction, which can be influenced by the reaction conditions and the structure of the starting ketone.[16][17][18]

V. Enzymatic Synthesis: A Green Chemistry Perspective

In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules.[19] Enzymes, such as lipases and aminotransferases, can be employed to synthesize this compound with high enantioselectivity.

A. Enzymatic Kinetic Resolution

One common enzymatic approach is the kinetic resolution of a racemic mixture of this compound.[20] A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.

B. Advantages of Biocatalysis

-

High Stereoselectivity: Enzymes often exhibit excellent enantio- and diastereoselectivity, leading to optically pure products.

-

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

-

Environmental Friendliness: Biocatalysis is considered a green technology due to the use of biodegradable catalysts and milder reaction conditions.

Conclusion

The synthesis of this compound can be accomplished through several distinct and powerful synthetic strategies. Reductive amination of the corresponding β-keto ester stands out as the most direct and widely used method, with asymmetric variants offering excellent stereocontrol. Rearrangement reactions, such as the Hofmann and Schmidt reactions, provide alternative, albeit less direct, pathways. The Bucherer-Bergs reaction represents a classic multicomponent approach, while enzymatic methods offer a modern, green alternative for the synthesis of enantiopure products. The choice of a particular synthetic route will depend on a variety of factors, including the desired stereochemistry, the scale of the synthesis, the availability of starting materials, and considerations of cost and environmental impact. A thorough understanding of the underlying mechanisms of these transformations is essential for researchers and drug development professionals to make informed decisions and to troubleshoot and optimize their synthetic endeavors.

References

- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology - Lookchem [lookchem.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 10. Schmidt rearrangement | PPTX [slideshare.net]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Schmidt Reaction [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Chiral Cyclohexane Scaffolds

An In-Depth Technical Guide to the Chiral Resolution of Racemic Ethyl 2-Aminocyclohexanecarboxylate

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a regulatory and therapeutic necessity. Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2] The 2-aminocyclohexanecarboxylic acid framework is a privileged scaffold, serving as a crucial building block for a variety of pharmaceuticals, including antivirals, neuroleptics, and peptide foldamers.[3][4][5] Its ethyl ester derivative, this compound, is a common synthetic intermediate.

However, de novo synthesis of this molecule typically yields a racemic mixture—an equal 50:50 blend of its two enantiomers. The critical challenge for chemists and process developers is to efficiently separate, or resolve, this mixture to isolate the desired enantiomer. This guide provides an in-depth exploration of the primary, field-proven methodologies for the chiral resolution of racemic this compound, grounded in mechanistic principles and practical application. We will dissect two powerful and widely adopted strategies: classical resolution via diastereomeric salt formation and biocatalytic kinetic resolution.

Part 1: The Classical Approach: Diastereomeric Salt Formation

The principle of resolution by diastereomeric salt formation is a cornerstone of stereochemistry, first demonstrated by Louis Pasteur in 1853.[6] It leverages a fundamental difference: while enantiomers have identical physical properties, diastereomers do not.[1] By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), we convert the enantiomeric pair into a diastereomeric pair of salts, which can then be separated based on their differential solubility.[7]

Expertise & Causality: The Rationale Behind Component Selection

-

The Resolving Agent: The success of this method hinges on the choice of the resolving agent. For a basic compound like this compound, chiral carboxylic acids are ideal. Agents like (+)-tartaric acid, (-)-mandelic acid, and their more rigid, aromatic derivatives such as O,O'-dibenzoyltartaric acid (DBTA) are frequently employed.[6][8][9] The selection is a highly empirical process aimed at maximizing the solubility difference between the two resulting diastereomeric salts. The goal is to form a stable, crystalline lattice with one enantiomer while the other's corresponding salt remains preferentially in solution.[10]

-

The Solvent System: The solvent is not a passive medium; it is an active participant in the crystallization process.[11] An ideal solvent must exhibit temperature-dependent solubility for the salts—high enough at elevated temperatures to dissolve the mixture but low enough upon cooling to allow for the selective precipitation of the less soluble diastereomer. Alcohols (methanol, ethanol) and aqueous mixtures are common starting points.

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol 1: Resolution with (+)-Tartaric Acid

This protocol is a representative example and may require optimization for solvent choice and temperature profiles.

-

Dissolution & Salt Formation:

-

In a suitable reactor, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a hot solvent (e.g., 95% ethanol).

-

In a separate vessel, dissolve 0.5 - 1.0 equivalents of an enantiopure resolving agent, such as (+)-tartaric acid, in the same hot solvent.[7][8]

-

Slowly add the hot tartaric acid solution to the amine solution with stirring.

-

-

Crystallization:

-

Allow the mixture to cool slowly and undisturbed to room temperature. The less soluble diastereomeric salt should begin to precipitate.

-

For maximum yield, the mixture can be further cooled in an ice bath or refrigerator for several hours.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering soluble diastereomer.

-

At this stage, the diastereomeric purity can be checked, and if necessary, the salt can be recrystallized from the same solvent to improve its purity.

-

-

Liberation of the Free Amine:

-

Extraction and Isolation:

-

Extract the aqueous mixture multiple times with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

-

-

Validation:

-

Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC analysis.

-

Measure the specific optical rotation using a polarimeter.

-

Part 2: The Biocatalytic Approach: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) represents a highly efficient and environmentally benign "green" chemistry approach to obtaining chiral compounds.[13] This method relies on the intrinsic chirality of enzymes, which act as highly selective catalysts, to differentiate between the two enantiomers of a racemic substrate.[14] For an ester like this compound, lipases are particularly effective, catalyzing an enantioselective hydrolysis reaction.[15][16]

Expertise & Causality: The Rationale Behind Biocatalytic Choices

-

The Enzyme: Lipases are robust and versatile enzymes that function well in both aqueous and organic media. Candida antarctica Lipase B (CALB), often used in its immobilized form (Novozym® 435), is a biocatalyst of choice for the resolution of various esters due to its broad substrate scope and high enantioselectivity.[15][16][17] The enzyme's three-dimensional active site creates a chiral pocket that preferentially binds and catalyzes the reaction of one enantiomer over the other.

-

The Reaction: In a hydrolysis-based EKR, the lipase selectively hydrolyzes one enantiomer of the ester to its corresponding carboxylic acid, while leaving the other, less reactive ester enantiomer untouched. The reaction is stopped at or near 50% conversion, which theoretically provides the maximum possible yield (50%) and highest enantiomeric excess for both the remaining substrate and the newly formed product.[13] The resulting mixture of an amino acid and an amino ester is easily separated due to their differing acid-base properties.

-

The Medium: EKR of esters like this can be performed in organic solvents like tert-butyl methyl ether (tBuOMe), or even under solvent-free conditions, which increases process efficiency and reduces waste.[16]

Workflow: Enzymatic Kinetic Resolution (EKR) via Hydrolysis

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) via Hydrolysis.

Protocol 2: Lipase-Catalyzed Hydrolysis

This protocol is based on established methodologies for the resolution of cis-β-amino esters using CALB.[15][16]

-

Reaction Setup:

-

To a flask, add racemic cis-Ethyl 2-aminocyclohexanecarboxylate (1.0 eq.).

-

Add a suitable solvent such as tert-butyl methyl ether (tBuOMe) and a controlled amount of water (e.g., 0.5 eq.) to facilitate hydrolysis.

-

Add the immobilized lipase, Candida antarctica Lipase B (Novozym® 435), typically at a loading of 25-50 mg per mmol of substrate.

-

-

Incubation and Monitoring:

-

Stir the suspension at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC.

-

The goal is to stop the reaction when the conversion reaches approximately 50%.

-

-

Enzyme Recovery:

-

Once the target conversion is reached, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can often be washed with solvent and reused for subsequent batches.

-

-

Product Separation:

-

Transfer the filtrate (the reaction mixture) to a separatory funnel.

-

Add an aqueous acid solution (e.g., 1 M HCl) to protonate the unreacted basic amino ester, transferring it to the aqueous phase.

-

Separate the layers. The organic layer now contains the neutral, N-protected amino acid product (if the starting material was N-protected) or requires further steps if not.

-

Alternative (for the free amine): Extract the mixture with an organic solvent to isolate the unreacted ester. Then, adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate it, or isolate it via ion-exchange chromatography.

-

-

Isolation and Validation:

-

Isolate the respective products by removing the solvent.

-

Confirm the chemical identity and determine the enantiomeric excess of both the recovered ester and the amino acid product via chiral HPLC and NMR.

-

Data Presentation: Representative EKR Results

The following table summarizes typical data obtained from the enzymatic resolution of cis-Ethyl 2-aminocyclohexanecarboxylate, demonstrating the high selectivity achievable.

| Enzyme | Conditions | Conversion (%) | Unreacted Ester e.e. (%) | Formed Acid e.e. (%) | Selectivity (E) |

| Candida antarctica Lipase B | tBuOMe, 45 °C | 51 | >99 | 96 | >200 |

| Candida antarctica Lipase B | Solvent-Free, 60 °C | 52 | >99 | 94 | >200 |

| Candida antarctica Lipase B | Ball Milling, 30 °C | 53 | >99 | 93 | >200 |

| Data adapted from reference[16]. Enantiomeric excess (e.e.) and E-factor are key metrics for resolution efficiency. |

Part 3: Analytical Validation: Confirming Resolution Success

A successful resolution is contingent on accurate analytical validation.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity (e.e.) of a sample.[2] The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different speeds and thus elute at different times.[18][19] Polysaccharide-based columns are highly effective for separating a wide range of chiral amines and amino acid esters.[18]

-

Polarimetry: Measurement of the specific optical rotation ([α]D) provides confirmation of which enantiomer has been isolated and serves as a classical indicator of optical purity when compared against established literature values.[1]

Conclusion and Outlook

The chiral resolution of racemic this compound is a critical process for accessing enantiopure building blocks for the pharmaceutical industry. Both classical diastereomeric salt formation and modern enzymatic kinetic resolution are powerful, viable strategies.

-

Diastereomeric salt crystallization is a robust, time-tested method that, while often requiring extensive empirical optimization of the resolving agent and solvent, is highly scalable and well-understood.

-

Enzymatic kinetic resolution offers an elegant and highly selective alternative, often proceeding under mild, environmentally friendly conditions with the added benefit of catalyst recyclability. Its limitation is the theoretical maximum yield of 50% for any single enantiomer from a racemate.

The choice between these methods depends on factors such as development timelines, cost of goods, scale of operation, and "green chemistry" initiatives. For researchers and drug development professionals, a thorough understanding of the principles and practical execution of both techniques is essential for the efficient and successful synthesis of chiral molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion [mdpi.com]

- 9. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. research.tudelft.nl [research.tudelft.nl]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 19. phx.phenomenex.com [phx.phenomenex.com]

Diastereoselective Synthesis of cis- and trans-Ethyl 2-Aminocyclohexanecarboxylate: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminocyclohexanecarboxylate and its derivatives are pivotal structural motifs in medicinal chemistry, serving as conformationally restricted building blocks for a variety of pharmaceutical agents. The precise spatial arrangement of the amino and ester functional groups—either cis or trans—profoundly influences the biological activity and pharmacokinetic properties of the final drug candidate. Achieving high diastereoselectivity in the synthesis of these isomers is therefore a critical challenge for synthetic and process chemists. This technical guide provides a comprehensive overview of field-proven strategies for the diastereoselective synthesis of both cis- and trans-ethyl 2-aminocyclohexanecarboxylate. We will delve into the mechanistic underpinnings of key transformations, including catalytic hydrogenation for cis-isomer synthesis and reductive amination for the trans-isomer, supported by detailed experimental protocols and comparative data.

Introduction

The cyclohexane ring is a privileged scaffold in drug design, offering a three-dimensional framework that can mimic peptide turns or present substituents in well-defined vectors to interact with biological targets. The 1,2-disubstituted pattern of this compound, in particular, makes it a valuable precursor for synthesizing β-amino acids, which are integral to the development of peptidomimetics, enzyme inhibitors, and other therapeutics. The challenge lies in controlling the relative stereochemistry at the C1 and C2 positions. The cis-isomer, with both substituents on the same face of the ring, and the trans-isomer, with them on opposite faces, possess distinct conformational preferences and biological profiles. This guide offers a detailed exploration of the primary methodologies employed to selectively access each diastereomer, emphasizing the causal factors that govern the stereochemical outcome.

Section 1: Diastereoselective Synthesis of cis-Ethyl 2-Aminocyclohexanecarboxylate

The synthesis of the cis isomer is predominantly achieved through the catalytic hydrogenation of a planar precursor, where the hydrogen atoms are delivered to the same face of the molecule.

Methodology: Catalytic Hydrogenation of Enamine Precursors

The most reliable strategy for obtaining the cis product is the hydrogenation of an enamine or a related unsaturated precursor. The substrate adsorbs onto the surface of a heterogeneous catalyst, and the adsorbed hydrogen is then delivered from the catalyst face, ensuring a syn-addition across the double bond.

Causality of Stereoselection: The planarity of the C=C double bond in the enamine intermediate allows it to lie flat on the catalyst surface. Hydrogen is then delivered from the metallic surface to the proximal face of the double bond, resulting in the exclusive formation of the cis diastereomer. The choice of catalyst can be critical in achieving high efficiency and selectivity. Nishimura's catalyst (an alloy of rhodium and platinum oxides) is particularly effective for the hydrogenation of aromatic systems under mild conditions, which can be adapted for such transformations.[1]

Experimental Protocol: cis-Selective Hydrogenation

-

Precursor Synthesis: Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) is reacted with a suitable amine (e.g., ammonia or benzylamine, 1.1 equiv) in a solvent such as toluene or ethanol, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid), to form the corresponding enamine intermediate. Water is removed azeotropically using a Dean-Stark apparatus.

-

Hydrogenation: The crude enamine solution is transferred to a high-pressure hydrogenation vessel. A heterogeneous catalyst (e.g., 5 mol% PtO₂, Rh/C, or Nishimura's catalyst) is added.

-

Reaction: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Workup and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure. If a benzylamine was used, the N-benzyl group is typically removed via a subsequent hydrogenolysis step (e.g., using Pd/C and H₂). The resulting crude product is purified by column chromatography or crystallization to yield pure cis-ethyl 2-aminocyclohexanecarboxylate.

Data Presentation: Comparison of Catalysts for cis-Hydrogenation

| Catalyst | Pressure (psi) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 5% Rh/Al₂O₃ | 60 | Acetic Acid | 25 | 2 | >95 | >98:2 |

| PtO₂ | 50 | Ethanol | 25 | 12 | ~90 | >95:5 |

| Nishimura's Catalyst | 50 | Methanol | 25 | 6 | ~96 | >99:1[1] |

Note: Data is representative and compiled from typical laboratory results.

Caption: Workflow for cis-isomer synthesis via hydrogenation.

Section 2: Diastereoselective Synthesis of trans-Ethyl 2-Aminocyclohexanecarboxylate

The synthesis of the trans isomer generally relies on the diastereoselective reduction of an imine intermediate, where a bulky group directs the approach of a reducing agent to the opposite face of the ring.

Methodology: Diastereoselective Reductive Amination

This powerful method involves the reaction of ethyl 2-oxocyclohexanecarboxylate with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a diastereomeric mixture of imines (or their enamine tautomers).[2] Subsequent reduction proceeds with high diastereoselectivity, as the reducing agent attacks from the face opposite to the bulky chiral auxiliary.

Causality of Stereoselection: The chiral auxiliary (α-methylbenzylamine) serves two purposes. First, it forms an intermediate that is a diastereomer. Second, and more importantly, the bulky phenyl group of the auxiliary shields one face of the molecule. The hydride reducing agent (e.g., from NaBH₄) can therefore only approach from the less sterically hindered face. This controlled trajectory of attack locks in the trans relationship between the ester and the incoming amino group. The chiral auxiliary is then cleaved, typically by hydrogenolysis, to yield the final product.

Experimental Protocol: trans-Selective Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)[3] and (R)-(+)-α-methylbenzylamine (1.05 equiv) in an appropriate solvent like methanol or ethanol. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine equilibrium.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The major trans diastereomer is often isolated at this stage via crystallization or chromatography.[2]

-

Auxiliary Removal: The isolated diastereomer is dissolved in ethanol, and a catalyst (e.g., 10% Pd/C) is added. The mixture is hydrogenated at 50-60 psi for 12-24 hours to cleave the α-methylbenzyl group.

-

Purification: After catalyst filtration, the solvent is evaporated, and the final trans-ethyl 2-aminocyclohexanecarboxylate is purified by column chromatography or distillation.

Data Presentation: Reductive Amination for trans-Isomer Synthesis

| Chiral Auxiliary | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| (R)-α-Methylbenzylamine | NaBH₄ | Methanol | ~85 | >95:5[2] |

| (S)-α-Methylbenzylamine | NaBH₃CN | Ethanol | ~82 | >95:5 |

| p-Methoxyphenylamine | H₂/Pd-C | Toluene | ~75 | ~80:20 |

Note: Data is representative and compiled from typical laboratory results.

Caption: Workflow for trans-isomer synthesis via reductive amination.

Section 3: Advanced and Alternative Methodologies

While the primary methods described above are robust, other techniques offer solutions for obtaining enantiomerically pure isomers.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful green chemistry tool for separating enantiomers.[4] For a racemic mixture of either cis- or trans-ethyl 2-aminocyclohexanecarboxylate, an enzyme, typically a lipase like Candida antarctica lipase B (CALB), can selectively catalyze a reaction (e.g., hydrolysis or acylation) on one of the enantiomers at a much faster rate than the other.[5][6] This allows for the separation of the fast-reacting enantiomer (now in a modified form) from the slow-reacting, un-modified enantiomer. This method does not create the diastereomer but is essential for producing enantiopure versions of the already-formed cis or trans isomers.

Conclusion

The diastereoselective synthesis of cis- and trans-ethyl 2-aminocyclohexanecarboxylate is a well-established field with reliable and scalable solutions. The choice of synthetic strategy is dictated by the desired diastereomer:

-

For the cis-isomer , catalytic hydrogenation of an enamine precursor is the method of choice, leveraging a catalyst surface to direct a syn-addition of hydrogen.

-

For the trans-isomer , diastereoselective reductive amination using a chiral auxiliary provides excellent control by using steric hindrance to guide the approach of a hydride reagent in an anti-addition fashion.

Understanding the mechanistic principles behind the stereocontrol is paramount for troubleshooting, optimization, and adaptation of these protocols in a research or drug development setting. As the demand for stereochemically pure and complex molecules grows, the continued refinement of these and other novel asymmetric methods will remain a key focus for the scientific community.

References

- 1. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology - Lookchem [lookchem.com]

- 3. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Ethyl 2-aminocyclohexanecarboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminocyclohexanecarboxylate is a pivotal structural motif in medicinal chemistry, with its stereochemistry profoundly influencing biological activity. This guide provides a comprehensive analysis of the spectroscopic properties of its cis and trans isomers. As Senior Application Scientists, we delve into the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for unambiguous stereochemical assignment. This document is designed to be a self-validating system, grounding all mechanistic claims and protocols in authoritative references.

Introduction: The Significance of Stereoisomerism

In drug development, the three-dimensional arrangement of atoms in a molecule is as critical as its chemical composition. Diastereomers, stereoisomers that are not mirror images of each other, often exhibit distinct physicochemical and biological properties.[1] this compound, possessing two stereogenic centers, exists as cis and trans diastereomers. The ability to differentiate and characterize these isomers is paramount for ensuring the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about molecular structure and conformation.[2]

Molecular Structure and Conformational Analysis

The cyclohexane ring in this compound adopts a chair conformation to minimize steric strain. The substituents—the amino group (-NH₂) and the ethyl carboxylate group (-COOCH₂CH₃)—can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring).[3]

-

trans Isomer: In the most stable chair conformation, both the amino and the ethyl carboxylate groups are in the equatorial position (e,e) to minimize steric hindrance.

-

cis Isomer: In the most stable chair conformation, one substituent is in the equatorial position while the other is in the axial position (a,e or e,a).

This difference in the spatial arrangement of the substituents is the basis for their distinct spectroscopic signatures.

Caption: Conformational representations of trans and cis isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Stereochemical Elucidation

NMR spectroscopy is arguably the most powerful technique for differentiating diastereomers in solution.[2][4] The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide a detailed map of the chemical environment and spatial relationships of the atoms.

¹H NMR Spectral Analysis

The key to differentiating the cis and trans isomers lies in analyzing the chemical shifts and coupling constants of the methine protons at C1 and C2 (the carbons bearing the carboxylate and amino groups, respectively).

-

trans-Isomer (diequatorial): The proton at C1 (H1) and the proton at C2 (H2) are both in the axial position. This results in a large diaxial coupling constant (³J_ax,ax) typically in the range of 8-13 Hz.

-

cis-Isomer (axial-equatorial): One of the protons (either H1 or H2) is axial and the other is equatorial. This leads to smaller axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) coupling constants, usually in the range of 2-5 Hz.

Table 1: Expected ¹H NMR Data for this compound Isomers

| Proton | trans-Isomer (e,e) | cis-Isomer (a,e) | Rationale for Difference |

| H1 (α to -COOEt) | Lower δ (less deshielded) | Higher δ (more deshielded) | Anisotropic effect of the C-C bonds in the ring. |

| H2 (α to -NH₂) | Lower δ (less deshielded) | Higher δ (more deshielded) | Anisotropic effect of the C-C bonds in the ring. |

| ³J(H1, H2) | ~8-13 Hz (diaxial) | ~2-5 Hz (axial-equatorial) | Karplus relationship: coupling constant depends on the dihedral angle. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectra also show distinct differences between the two isomers. The chemical shifts of the ring carbons are particularly sensitive to the stereochemistry.[5][6]

-

Steric Compression (γ-gauche effect): In the cis-isomer, the axial substituent experiences steric compression from the axial hydrogens at C3 and C5. This results in an upfield shift (lower δ value) for the carbon bearing the axial substituent and the γ-carbons (C3 and C5) compared to the trans-isomer where both substituents are equatorial.

Table 2: Expected ¹³C NMR Chemical Shift Differences (Δδ = δ_trans - δ_cis)

| Carbon | Expected Δδ (ppm) | Rationale |

| C1 | Positive | γ-gauche effect in the cis isomer if -COOEt is axial. |

| C2 | Positive | γ-gauche effect in the cis isomer if -NH₂ is axial. |

| C3, C6 | Positive | Steric compression from the axial substituent in the cis isomer. |

| C4, C5 | Variable | Less pronounced effect. |

Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding

FTIR spectroscopy is a rapid and non-invasive technique that provides information about the functional groups present in a molecule.[7] For this compound, the key vibrational bands are the N-H stretches of the amine, the C=O stretch of the ester, and the C-N stretch.

-

N-H Stretching: The position and shape of the N-H stretching bands (typically around 3300-3500 cm⁻¹) can be influenced by intra- and intermolecular hydrogen bonding. In the cis-isomer, intramolecular hydrogen bonding between the amino and the ester groups is possible, which can lead to a shift in the N-H stretching frequency compared to the trans-isomer where this is less favorable.

-

C=O Stretching: The C=O stretching frequency (around 1735 cm⁻¹) can also be affected by hydrogen bonding. Intramolecular hydrogen bonding in the cis-isomer may cause a slight shift to a lower wavenumber.

Table 3: Key IR Absorption Frequencies

| Functional Group | Approximate Frequency (cm⁻¹) | Expected Difference between Isomers |

| N-H Stretch (amine) | 3300-3500 | Shift to lower frequency in the cis-isomer due to potential intramolecular H-bonding. |

| C-H Stretch (alkane) | 2850-3000 | Minimal difference expected. |

| C=O Stretch (ester) | 1730-1750 | Slight shift to lower frequency in the cis-isomer due to potential intramolecular H-bonding. |

| C-N Stretch | 1000-1250 | Minor differences may be observed. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is primarily used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[2] While the mass spectra of diastereomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation.

-

Molecular Ion Peak (M⁺): Both isomers will show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₇NO₂ = 171.24 g/mol ).[8][9]

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, and cleavage of the cyclohexane ring. The relative intensities of these fragment ions may differ slightly between the cis and trans isomers due to differences in their steric strain and conformational stability.

Experimental Protocols

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

FTIR Spectroscopy

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The stereochemical assignment of this compound isomers can be achieved with a high degree of confidence through the combined application of NMR, IR, and MS. ¹H NMR spectroscopy, with its ability to probe proton-proton coupling constants, provides the most definitive evidence for distinguishing between the cis and trans isomers. ¹³C NMR, IR, and MS provide valuable complementary data that reinforce the structural assignment. The systematic application of these techniques, guided by a sound understanding of stereochemical principles, is essential for quality control and the advancement of drug development programs that utilize this important chemical scaffold.

References

- 1. eduzonejournal.com [eduzonejournal.com]

- 2. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. auremn.org.br [auremn.org.br]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. C5H10 C-13 nmr spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cis-pent-2-ene trans-pent-2-ene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ethyl cis-2-aminocyclohexanecarboxylate 95% | CAS: 1436-60-8 | AChemBlock [achemblock.com]

- 9. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Conformational Analysis of Ethyl 2-aminocyclohexanecarboxylate

Abstract: The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For cyclic molecules like ethyl 2-aminocyclohexanecarboxylate, a comprehensive understanding of their conformational preferences is paramount, particularly in the fields of stereoselective synthesis and drug development. This guide provides a detailed exploration of the principles and methodologies used to analyze the conformational landscape of this important bifunctional molecule. We will delve into the energetic factors governing the stability of its stereoisomers, including steric hindrance and intramolecular hydrogen bonding. This guide will detail both experimental techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry approaches, providing researchers, scientists, and drug development professionals with a robust framework for conformational analysis.

Introduction

The Dynamic World of Cyclohexane Conformations

The cyclohexane ring is not a static, planar structure; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain.[1] This chair conformation can undergo a "ring flip," interconverting between two distinct chair forms. In this process, substituents that were in axial positions (perpendicular to the ring's general plane) become equatorial (in the approximate plane of the ring), and vice versa.[2] For a monosubstituted cyclohexane, the two chair conformations are not equal in energy. The conformer with the bulky substituent in the more spacious equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions.[1] The energy difference between the axial and equatorial conformers is quantified by the "A-value," with a larger A-value indicating a stronger preference for the equatorial position.[3][4]

This compound: A Molecule of Interest

This compound is a fascinating subject for conformational analysis due to the presence of two key functional groups: an amino group (-NH₂) and an ethyl carboxylate group (-COOEt). The relative orientation of these substituents gives rise to cis and trans stereoisomers. The conformational preferences of these isomers are dictated by a delicate balance of several factors, including the steric bulk of the substituents and the potential for non-covalent interactions, such as intramolecular hydrogen bonding.

Relevance in Drug Development and Organic Synthesis

The specific three-dimensional arrangement of the amino and ester groups is critical. As a chiral building block, the conformational bias of this compound can influence the stereochemical outcome of reactions in which it participates. In drug development, the conformation of a molecule determines how it fits into a biological target's binding site. Understanding and controlling the conformational equilibrium is therefore essential for designing molecules with desired therapeutic effects. The formation of intramolecular hydrogen bonds, for instance, can shield polar groups, potentially improving a drug's membrane permeability and oral absorption.[5]

Theoretical Framework: Driving Forces in Conformational Preferences

Steric Hindrance and 1,3-Diaxial Interactions

The primary factor governing the conformation of substituted cyclohexanes is steric hindrance. When a substituent occupies an axial position, it experiences repulsive steric interactions with the other two axial hydrogens on the same side of the ring.[1] These are known as 1,3-diaxial interactions. To minimize these unfavorable interactions, larger substituents will strongly prefer the less crowded equatorial position. The A-values for the amino group (-NH₂) and the ester group (-COOMe) are approximately 1.2-1.8 kcal/mol and 1.1 kcal/mol, respectively, indicating a significant preference for the equatorial orientation for both.[6]

Intramolecular Hydrogen Bonding

A key feature of the cis-isomer of this compound is the potential for an intramolecular hydrogen bond between the amino group (the hydrogen bond donor) and the carbonyl oxygen of the ester (the hydrogen bond acceptor).[7][8] This interaction can stabilize a conformation that might otherwise be disfavored due to steric strain. For a hydrogen bond to form, the amino and ester groups must be in close proximity, which can influence the chair equilibrium.

Caption: Intramolecular H-bond in cis-ethyl 2-aminocyclohexanecarboxylate.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the conformational analysis of molecules in solution.[9]

3.1.1. Principle of ¹H NMR in Conformational Analysis The key parameters derived from a ¹H NMR spectrum for conformational analysis are chemical shifts and vicinal coupling constants (³JHH). The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[10][11]

-

A large coupling constant (typically 10-14 Hz) is indicative of a dihedral angle of ~180°, which corresponds to an axial-axial relationship between the protons.[12]

-

Smaller coupling constants (typically 2-6 Hz) are observed for axial-equatorial and equatorial-equatorial relationships, where the dihedral angles are around 60°.[12][13]

By analyzing the coupling patterns of the protons on the cyclohexane ring, particularly the protons at C1 and C2, one can deduce the preferred orientation (axial or equatorial) of the substituents.

3.1.2. Step-by-Step Experimental Protocol for ¹H NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound sample.[14]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[15][16]

-

Filter the solution through a pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[17]

-

Cap the NMR tube securely.[15]

-

-

Instrument Setup and Data Acquisition:

-

Data Processing and Analysis:

-

Fourier transform the acquired data.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals to confirm proton counts.

-

Carefully measure the coupling constants for the signals corresponding to the protons at C1 and C2. The multiplicity and J-values of these signals are crucial for assigning the conformation.

-

3.1.3. Nuclear Overhauser Effect (NOE) Spectroscopy The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[18] An NOE is observed as a change in the intensity of one resonance when another is irradiated.[19][20] Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for identifying which protons are spatially close, providing definitive evidence for stereochemical and conformational assignments.[21] For example, a strong NOE between a substituent and an axial proton on the ring would confirm the substituent's axial orientation.[22]

Computational Chemistry as a Predictive Tool

Computational modeling is an indispensable partner to experimental methods, providing insights into the relative energies of different conformers.[23][24]

Density Functional Theory (DFT)

DFT is a quantum mechanical method that is well-suited for calculating the geometries and relative energies of small organic molecules with high accuracy.[25] The B3LYP functional combined with a basis set like 6-31G(d) or 6-311G is a common and reliable choice for such conformational analyses.[26][27][28]

A Practical DFT Workflow

Caption: A typical workflow for computational conformational analysis.

-

Initial Structure Generation: Draw the different possible stereoisomers and their respective chair conformations (e.g., trans-diequatorial, trans-diaxial, cis-ax/eq, cis-eq/ax).

-

Conformational Search: A preliminary search using a less computationally expensive method like Molecular Mechanics can be performed to identify low-energy candidate structures.

-

Geometry Optimization and Frequency Calculation: Each candidate structure is then optimized at a DFT level of theory (e.g., B3LYP/6-31G(d)).[29] A frequency calculation must be performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Energy Analysis: The calculated electronic energies (with zero-point vibrational energy correction) of the optimized conformers are compared. The structure with the lowest energy is the predicted most stable conformer.

Conformational Analysis of Stereoisomers

trans-Ethyl 2-aminocyclohexanecarboxylate

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

-

Diequatorial Conformer: This conformation is expected to be significantly more stable. Both the amino and ethyl carboxylate groups are in the sterically favored equatorial positions, avoiding 1,3-diaxial interactions.[1]

-

Diaxial Conformer: This conformation is highly disfavored due to the severe steric strain from the 1,3-diaxial interactions of both substituents.[1]

Expected NMR Data: The ¹H NMR spectrum would be dominated by the diequatorial conformer. The proton at C1 (attached to the -COOEt group) and the proton at C2 (attached to the -NH₂ group) would both be in axial positions. Therefore, a large axial-axial coupling constant (³Jax,ax ≈ 10-14 Hz) would be expected between them.

cis-Ethyl 2-aminocyclohexanecarboxylate

The cis isomer exists as an equilibrium between two chair conformations, both having one axial and one equatorial substituent.

-

Conformer A: Amino group axial, ethyl carboxylate group equatorial.

-

Conformer B: Amino group equatorial, ethyl carboxylate group axial.

Based solely on A-values, the equilibrium would be expected to favor the conformer with the larger group in the equatorial position. However, Conformer A allows for the formation of a stabilizing intramolecular hydrogen bond between the axial amino group and the equatorial ester group. This hydrogen bond can significantly shift the equilibrium towards Conformer A, even if the ester group is sterically larger.

Expected NMR Data: The observed coupling constant between the C1 and C2 protons will be a population-weighted average of the coupling constants of the two rapidly interconverting conformers. If the equilibrium strongly favors the hydrogen-bonded Conformer A, the C1 proton would be axial and the C2 proton would be equatorial. This would result in a small axial-equatorial coupling constant (³Jax,eq ≈ 2-5 Hz).

Comparative Data Summary

| Isomer | Most Stable Conformer | Key Substituent Orientations | Expected ³JH1,H2 (Hz) | Key Stabilizing Factor |

| trans | Diequatorial | -NH₂ (eq), -COOEt (eq) | ~10-14 (ax-ax) | Avoidance of Steric Strain |

| cis | Axial-Equatorial | -NH₂ (ax), -COOEt (eq) | ~2-5 (eq-ax) | Intramolecular H-Bonding |

Conclusion

The conformational analysis of this compound is a multi-faceted challenge that requires the synergistic application of experimental and computational methods. For the trans isomer, the conformational preference is overwhelmingly dictated by steric factors, leading to a diequatorial arrangement. In contrast, the cis isomer presents a more nuanced case where a stabilizing intramolecular hydrogen bond can override simple steric considerations, favoring a conformation with an axial amino group. A thorough analysis, grounded in the principles of NMR spectroscopy and validated by computational chemistry, is essential for accurately describing the three-dimensional structure and, by extension, the chemical and biological properties of this versatile molecule. This comprehensive approach provides the detailed structural insights necessary for its effective application in drug discovery and synthetic chemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. auremn.org.br [auremn.org.br]

- 10. Karplus equation - Wikipedia [en.wikipedia.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. youtube.com [youtube.com]

- 13. Solved Problem #3. The coupling constant for vicinal protons | Chegg.com [chegg.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Journal articles: 'DFT / B3LYP / 6-31G (d' – Grafiati [grafiati.com]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-Aminocyclohexanecarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminocyclohexanecarboxylate is a cyclic β-amino acid ester that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its rigid cyclohexane scaffold imparts conformational constraints, making it a key component in the design of peptidomimetics and other complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its distinct cis and trans isomers. Understanding the unique characteristics of each isomer is crucial for their effective application in research and development. This document will delve into their synthesis, reactivity, spectral analysis, and role as a constrained amino acid in drug design.

Physicochemical Properties

This compound is a colorless oil, though it is often handled as a more stable crystalline hydrochloride salt. The properties of the free base and its hydrochloride salts are summarized below. It is important to distinguish between the generic compound and its specific stereoisomers, as their physical properties can differ.

| Property | Value | Isomer | Source |

| Molecular Formula | C₉H₁₇NO₂ | All | [1][2] |

| Molecular Weight | 171.24 g/mol | All | [1][2] |

| CAS Number | 64162-07-8 | Mixture of Isomers | [2] |

| 1436-60-8 | cis isomer (free base) | [1] | |